molecular formula C20H26N2O4S B2744736 Ethyl 1-((2-(furan-2-carboxamido)-4,5-dimethylthiophen-3-yl)methyl)piperidine-4-carboxylate CAS No. 618408-32-5

Ethyl 1-((2-(furan-2-carboxamido)-4,5-dimethylthiophen-3-yl)methyl)piperidine-4-carboxylate

Cat. No.: B2744736
CAS No.: 618408-32-5
M. Wt: 390.5
InChI Key: NMEAVLPHFWAQOT-UHFFFAOYSA-N
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Description

Molecular Formula: C25H29N3O4S
Molecular Weight: 467.584 g/mol
Key Features:

  • Contains a piperidine-4-carboxylate core with a furan-2-carboxamido-substituted thiophene moiety.
  • High lipophilicity (XlogP = 4.1) due to the dimethylthiophene and furan groups .

Properties

IUPAC Name

ethyl 1-[[2-(furan-2-carbonylamino)-4,5-dimethylthiophen-3-yl]methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-4-25-20(24)15-7-9-22(10-8-15)12-16-13(2)14(3)27-19(16)21-18(23)17-6-5-11-26-17/h5-6,11,15H,4,7-10,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEAVLPHFWAQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=C(SC(=C2C)C)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-((2-(furan-2-carboxamido)-4,5-dimethylthiophen-3-yl)methyl)piperidine-4-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C25H29N3O4S
  • Molecular Weight : 467.584 g/mol
  • IUPAC Name : Ethyl 1-[[2-(furan-2-carbonylamino)-4,5-dimethylthiophen-3-yl]-pyridin-3-ylmethyl]piperidine-4-carboxylate
  • CAS Number : 299199-69-2

Biological Activity Overview

The biological activity of this compound is primarily assessed through its interactions with various biological targets, including enzymes and receptors. Initial studies suggest potential antitumor , antiviral , and anti-inflammatory properties.

Antitumor Activity

Several studies have indicated that compounds with structural similarities to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : Compounds derived from furan and thiophene structures have shown potent activity against glioblastoma and breast cancer cell lines at nanomolar concentrations. Morphological changes indicative of apoptosis were observed in treated cells .

Antiviral Activity

Research focusing on furan-carboxamide derivatives has shown promising results against the H5N1 influenza virus. One derivative demonstrated an EC50 value of 1.25 μM, indicating its potential as a lead compound for antiviral drug development .

The exact mechanism of action for this compound remains largely unexplored. However, compounds with similar structures often interact with cellular pathways involved in apoptosis and inflammation.

Research Findings and Case Studies

StudyFindings
Study on furan derivativesIdentified significant cytotoxicity against glioblastoma multiforme and breast adenocarcinoma cells .
Antiviral studyDemonstrated effective inhibition of H5N1 virus by furan-carboxamide derivatives .
Antitumor activityCompounds showed higher antitumor activity than standard treatments like etoposide .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares the target compound with structurally related piperidine carboxylate derivatives:

Compound Name / Identifier Molecular Formula Molecular Weight (g/mol) XlogP H-Bond Donors H-Bond Acceptors Biological Target/Application
Ethyl 1-((2-(furan-2-carboxamido)-4,5-dimethylthiophen-3-yl)methyl)piperidine-4-carboxylate C25H29N3O4S 467.584 4.1 1 7 5-HT1A receptor (CNS)
Ethyl 2-[[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate C25H30N2O5S2 526.70 3.8* 1 6 Not reported (structural analog)
Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate C22H27N3O3S 413.54 2.5 2 5 Not reported (research chemical)
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (7a/7b) C14H24N2O5 301.36 1.2 1 5 Intermediate in heterocyclic synthesis

*Estimated based on structural similarity.

Key Observations :

Lipophilicity : The target compound’s XlogP (4.1) is higher than analogs with polar substituents (e.g., sulfonyl or piperazine groups), aligning with its dimethylthiophene and furan motifs .

Hydrogen Bonding : The furan carboxamido group in the target compound contributes to 7 H-bond acceptors, exceeding simpler analogs like compound 7a/7b (5 acceptors) .

Molecular Complexity : The target compound’s molecular weight (~467 g/mol) is significantly higher than intermediates (e.g., 301 g/mol for 7a/7b), reflecting its multi-ring system .

Functional Group Impact on Bioactivity

  • Piperazine Derivatives (e.g., ) : The 4-methylpiperazine group increases basicity and water solubility (lower XlogP = 2.5), but lacks the aromatic heterocycles needed for CNS target engagement .
  • Sulfonyl Analogs (e.g., ) : The sulfonyl group improves metabolic stability but reduces membrane permeability compared to the target compound’s lipophilic substituents .

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